molecular formula C16H16N6O2S B3013529 1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone CAS No. 868968-36-9

1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone

Cat. No.: B3013529
CAS No.: 868968-36-9
M. Wt: 356.4
InChI Key: GWCQIHVMZSGCGM-UHFFFAOYSA-N
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Description

1-(4-morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone is a member of triazoles.

Scientific Research Applications

Anticancer Activity

1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone and its derivatives have been investigated for their potential anticancer activities. Some compounds in this class have shown significant activity against cancer cell lines, such as renal cancer OU-31 and leukemia MOLT-4 cell lines (Arandkar & Vedula, 2018). Additionally, certain derivatives have exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Antiviral Activity

This class of compounds has also been studied for its antiviral properties. Some derivatives have demonstrated effectiveness against viruses like HSV1 and HAV-MBB (Attaby et al., 2006), indicating potential applications in treating viral infections.

Cardiovascular Effects

Research has been conducted on the effects of these compounds on cardiovascular health, particularly their potential to lower blood pressure without affecting heart rate in animal models (Katrusiak et al., 2001).

Supramolecular Synthons

The compounds have been analyzed for their unique electronic and intermolecular interaction characteristics, which are crucial for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Antimicrobial Activity

Several derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Bayrak et al., 2009).

Synthesis and Characterization

Studies have focused on the synthesis and chemical characterization of these compounds, exploring various synthetic routes and their applications in the development of new pharmaceuticals (Salem et al., 2021).

Inhibitors of Enzymes

Some derivatives have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is important in the study of inflammatory diseases (Asghari et al., 2016).

Properties

IUPAC Name

1-morpholin-4-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-6-8-24-9-7-21)11-25-14-4-3-13-18-19-16(22(13)20-14)12-2-1-5-17-10-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCQIHVMZSGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone

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